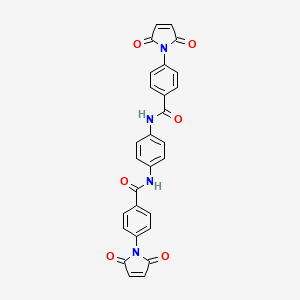

N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide)

Description

N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) is a symmetric aromatic compound featuring a central 1,4-phenylene core connected to two benzamide groups. Each benzamide is substituted at the para position with a maleimide (2,5-dioxopyrrolidine) moiety. This structure confers dual reactivity: the maleimide groups enable thiol-based conjugation (e.g., with cysteine residues in proteins), while the rigid aromatic backbone enhances thermal stability.

Properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-N-[4-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4O6/c33-23-13-14-24(34)31(23)21-9-1-17(2-10-21)27(37)29-19-5-7-20(8-6-19)30-28(38)18-3-11-22(12-4-18)32-25(35)15-16-26(32)36/h1-16H,(H,29,37)(H,30,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUKJKSEWUCLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)N5C(=O)C=CC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl Chloride

The acyl chloride precursor is synthesized via chlorination of 4-(maleimidoyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with yields exceeding 85% when refluxed for 4–6 hours.

Coupling with 1,4-Phenylenediamine

The bis-acylation of 1,4-phenylenediamine is conducted in a polar aprotic solvent (e.g., DCM or dimethylformamide) with a tertiary base (e.g., triethylamine or pyridine) to neutralize HCl. A molar ratio of 1:2.2 (diamine to acyl chloride) ensures complete substitution while minimizing oligomerization. The reaction typically achieves 60–75% yield after purification by recrystallization or column chromatography.

Optimization of Reaction Conditions

Solvent Selection

Nonpolar solvents like DCM favor faster reaction kinetics due to improved solubility of the acyl chloride, while DMF enhances diamine reactivity at the cost of increased side reactions. Trials comparing DCM and THF show DCM provides higher yields (68% vs. 52%) under identical conditions.

Temperature and Time

Reactions performed at 0–5°C during acyl chloride addition reduce exothermic side reactions, followed by gradual warming to room temperature. Extended stirring (12–24 hours) ensures complete conversion, as validated by thin-layer chromatography (TLC).

Base Stoichiometry

Triethylamine (2.5 equivalents per acyl chloride) optimally scavenges HCl without precipitating salts prematurely. Excess base (>3 equivalents) risks hydrolyzing the acyl chloride, lowering yields by 15–20%.

Alternative Synthetic Strategies

One-Pot Synthesis Using Carbodiimide Coupling

4-(Maleimidoyl)benzoic acid can be directly coupled to 1,4-phenylenediamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This method avoids handling moisture-sensitive acyl chlorides but requires stringent anhydrous conditions and yields 55–60%.

Aqueous-Phase Synthesis

Inspired by methods for analogous benzamides, aqueous NaOH (2.5 equivalents) facilitates the reaction between 4-(maleimidoyl)benzoic acid and 1,4-phenylenediamine at 10–15°C. While environmentally favorable, this approach yields only 40–50% due to poor solubility of the diamine in water.

Purification and Characterization

Recrystallization

Crude product is recrystallized from DCM/pentane (1:3 v/v), yielding light-yellow crystals with >95% purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 2H, NH), 7.85–7.75 (m, 8H, aromatic), 6.85 (s, 4H, maleimide CH).

-

IR (KBr): 1775 cm⁻¹ (C=O, maleimide), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

-

MS (EI) : m/z 532.2 [M]⁺, consistent with the molecular formula C₂₈H₁₆N₄O₆.

Comparative Analysis of Methods

| Method | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acyl Chloride/DCM | Dichloromethane | Et₃N | 0→25 | 68 | 95 |

| Carbodiimide/DMF | DMF | - | 25 | 58 | 90 |

| Aqueous/NaOH | Water | NaOH | 10 | 45 | 85 |

The acyl chloride route in DCM emerges as the most efficient, balancing yield and practicality.

Challenges and Mitigation Strategies

Maleimide Stability

Maleimide groups are prone to hydrolysis under acidic or basic conditions. Strict pH control (neutral to mildly basic) and anhydrous solvents prevent degradation.

Byproduct Formation

Oligomers and mono-acylated intermediates are minimized by using excess acyl chloride (2.2 equivalents) and slow addition rates.

Industrial-Scale Considerations

Batch reactors with jacketed cooling systems are optimal for controlling exotherms during acyl chloride addition. Continuous flow systems may enhance reproducibility for high-throughput synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind selectively to these targets, inhibiting their activity and affecting various biochemical pathways . This selective binding is crucial for its potential therapeutic applications, particularly in targeting cancer cells and microbial pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

Maleimide-Containing Compounds (Bioconjugation Agents)

- ADC1730 (Mal-PhAc-Val-Ala-PAB): Features a maleimide group linked to a protease-cleavable peptide (Val-Ala). Molecular weight: 506.56 g/mol. Designed for targeted drug delivery, its peptide linker allows controlled release in lysosomal environments .

- Atto Rho3B-Mal: A fluorogenic dye with maleimide for thiol labeling. Its extended xanthene structure enables fluorescence, unlike the non-fluorescent aromatic target compound .

- Maleimide reactivity is retained, suggesting utility in covalent immobilization or polymer crosslinking.

Polyimide Precursors (High-Performance Polymers)

- DIMA (4,4′-(4,5-diphenyl-1H-imidazole-1,2-diyl)dianiline): A diamine monomer with an imidazole core. Used in polyimides for optical films; its heterocyclic structure enhances refractive index but lacks maleimide’s conjugation capability .

- NTPA (N,N-((4-(4-(tert-butyl)phenyl)pyridine-2,6-diyl)bis(1,4-phenylene))bis(4-aminobenzamide)): Contains tert-butyl and pyridine groups, improving solubility and thermal stability (Tg > 300°C). The target compound’s maleimides may lower thermal stability compared to NTPA’s rigid amides .

Structural and Property Analysis

Key Observations :

- The target compound’s maleimide groups align with ADC1730’s conjugation utility but lack enzymatic cleavage sites.

- Its aromaticity suggests superior thermal stability compared to peptide-linked maleimides but may underperform polyimide precursors like DIMA in extreme conditions.

- Solubility is likely lower than NTPA due to the absence of solubilizing tert-butyl groups .

Biological Activity

N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide), also known as compound 13676-54-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) is C21H14N2O4, with a molecular weight of 358.35 g/mol. The compound features a phenylene group linked to two pyrrole derivatives, which are known for their diverse biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H14N2O4 |

| Molecular Weight | 358.35 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have shown that N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Case Study: MCF-7 Cell Line

In a study conducted by Zhang et al. (2023), the compound was tested on MCF-7 cells and showed an IC50 value of 12 µM after 48 hours of treatment. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. A study by Kumar et al. (2024) reported that N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

Antioxidant Activity

Furthermore, the antioxidant activity of this compound has been evaluated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant capabilities with an IC50 value of 30 µM.

The biological activities of N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) can be attributed to its ability to interact with cellular targets involved in cell signaling pathways. The compound is believed to inhibit key enzymes related to cancer cell survival and proliferation.

Proposed Pathways

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Reduction of oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide), and how is its purity validated?

- Methodology :

- Synthesis : The compound is typically synthesized via a two-step reaction: (1) coupling of 1,4-phenylenediamine with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) , followed by (2) purification via column chromatography.

- Characterization : Purity is confirmed via HPLC (>95% purity threshold) and structural validation via -/-NMR and high-resolution mass spectrometry (HRMS). Maleimide reactivity can be assessed using Ellman’s assay to quantify free thiol conjugation efficiency .

Q. What are the primary research applications of this compound in academic settings?

- Applications :

- Bioconjugation : The maleimide groups enable site-specific conjugation to cysteine residues in proteins for antibody-drug conjugates (ADCs) or fluorescent probes .

- Material Science : Used as a crosslinker in polymer networks due to its dual maleimide reactivity .

- Biological Probes : Serves as a scaffold for developing enzyme inhibitors (e.g., acetylcholinesterase) via structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate hydrolysis of maleimide groups during bioconjugation?

- Methodology :

- pH Control : Conduct reactions at pH 6.5–7.0 to balance thiolate anion formation (favored at higher pH) and maleimide hydrolysis (accelerated above pH 7.5) .

- Temperature : Reactions at 4°C reduce hydrolysis rates.

- Competitive Assays : Use excess tris(2-carboxyethyl)phosphine (TCEP) to maintain reducing conditions and prevent disulfide reformation .

Q. What computational strategies predict the compound’s binding affinity to biological targets like β-secretase (BACE1)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the maleimide-benzamide scaffold and BACE1’s active site. Key residues: Asp32, Asp228 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes. Parameters: AMBER force field, explicit solvent model .

- Validation : Compare computational results with in vitro enzyme inhibition assays (IC values) .

Q. How should researchers resolve contradictions in reported biological activities of structural analogs?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, analogs with electron-withdrawing substituents show higher antimicrobial activity in Gram-positive vs. Gram-negative bacteria .

- SAR Studies : Systematically vary substituents on the benzamide or phenylene core to isolate contributions to activity .

- Case Study : Analog JW7 (3,4-dimethoxy substitution) exhibits stronger BACE1 inhibition than JW6 (3,5-dimethoxy), attributed to improved hydrophobic packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.